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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B12828937 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the

impact of AZD8186 on glucose metabolism in cancer cells.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD8186?

A1: AZD8186 is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K)

beta (PI3Kβ) and delta (PI3Kδ) isoforms.[1][2] In cancer cells, particularly those with loss of the

tumor suppressor PTEN, signaling through the PI3K/AKT/mTOR pathway becomes critical for

survival and proliferation.[1][3][4] AZD8186 selectively inhibits PI3Kβ, leading to the

suppression of this pathway, which results in decreased tumor cell growth, proliferation, and

survival.[2][5]

Q2: How does AZD8186 specifically affect glucose metabolism in cancer cells?

A2: AZD8186 significantly alters glucose metabolism in cancer cells by:

Reducing Glucose Uptake: Inhibition of the PI3Kβ/AKT pathway by AZD8186 leads to a

decrease in the uptake of glucose by cancer cells.[3][6][7]

Decreasing Glycolysis: Seahorse flux analysis has demonstrated that AZD8186 decreases

the rate of glycolysis in PTEN-null tumor models.[3][6]
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Modulating Carbon Flux: Treatment with AZD8186 upregulates pyruvate dehydrogenase

kinase 4 (PDHK4) and increases the phosphorylation of pyruvate dehydrogenase (PDH).

This is indicative of a reduced carbon flux from glycolysis into the tricarboxylic acid (TCA)

cycle.[3][4][8]

Decreasing Lactate Production: By inhibiting glycolysis, AZD8186 leads to a decrease in the

production and secretion of lactate, a key byproduct of aerobic glycolysis in cancer cells.[9]

Q3: In which cancer cell lines is AZD8186 most effective?

A3: AZD8186 shows preferential activity in cancer cell lines and tumor models where the tumor

suppressor PTEN is lost or mutated.[1][3][4] PTEN-null tumors often become dependent on the

PI3Kβ isoform for their growth and survival.[3][4] Examples of sensitive cell lines include the

triple-negative breast cancer line HCC70 and the prostate cancer line PC3.[3][10] However,

sensitivity can vary, and it is recommended to assess the PTEN status and PI3Kβ dependency

of your specific cell line.[11][12]

Q4: What is the recommended concentration and treatment duration for AZD8186 in in vitro

experiments?

A4: The optimal concentration and duration of AZD8186 treatment will vary depending on the

cell line and the specific assay. Preclinical studies have used concentrations ranging from the

nanomolar to low micromolar range. For example, a concentration of 250 nmol/L has been

used in studies with HCC70, LNCAP, and PC3 cells.[3][9] It is crucial to perform a dose-

response curve to determine the IC50 for your specific cell line and experimental conditions.

Treatment durations can range from a few hours for signaling pathway analysis to several days

for cell proliferation assays.[3][10]

Troubleshooting Guide
Problem 1: I am not observing a decrease in AKT phosphorylation after AZD8186 treatment.

Possible Cause 1: Suboptimal AZD8186 Concentration.

Solution: Perform a dose-response experiment to determine the optimal concentration of

AZD8186 for your cell line. We recommend testing a range from 10 nM to 10 µM.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://static1.squarespace.com/static/573e305fcf80a1e01f87640b/t/59443f3e1b10e3366603576c/1497644862940/AVM+030917-Standard+Seahorse+Protocols.pdf
https://bio-protocol.org/exchange/preprintdetail?id=1948&type=3
https://www.protocols.io/view/glycolysis-stress-test-in-organoids-6qpvr46j3gmk/v1
https://www.tabaslab.com/protocols/Seahorse%20XFe96%20Protocol%20for%20BMDMs.pdf
https://www.agilent.com/cs/library/usermanuals/public/XF_Glycolysis_Stress_Test_Kit_User_Guide.pdf
https://static1.squarespace.com/static/573e305fcf80a1e01f87640b/t/59443f3e1b10e3366603576c/1497644862940/AVM+030917-Standard+Seahorse+Protocols.pdf
https://bio-protocol.org/exchange/preprintdetail?id=1948&type=3
https://static1.squarespace.com/static/573e305fcf80a1e01f87640b/t/59443f3e1b10e3366603576c/1497644862940/AVM+030917-Standard+Seahorse+Protocols.pdf
https://bio-protocol.org/exchange/preprintdetail?id=1948&type=3
https://static1.squarespace.com/static/573e305fcf80a1e01f87640b/t/59443f3e1b10e3366603576c/1497644862940/AVM+030917-Standard+Seahorse+Protocols.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/lactate-glo-assay-protocol.pdf
https://aacrjournals.org/mct/article/doi/10.1158/1535-7163.MCT-14-0406/175319/am/Inhibition-of-PI3K-signaling-with-AZD8186-inhibits
https://www.cancerrxgene.org/compound/AZD8186/1444/overview/ic50
https://static1.squarespace.com/static/573e305fcf80a1e01f87640b/t/59443f3e1b10e3366603576c/1497644862940/AVM+030917-Standard+Seahorse+Protocols.pdf
https://www.tabaslab.com/protocols/Seahorse%20XFe96%20Protocol%20for%20BMDMs.pdf
https://static1.squarespace.com/static/573e305fcf80a1e01f87640b/t/59443f3e1b10e3366603576c/1497644862940/AVM+030917-Standard+Seahorse+Protocols.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/lactate-glo-assay-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12828937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause 2: Short Treatment Duration.

Solution: Inhibition of AKT phosphorylation can be rapid. Analyze protein lysates at early

time points (e.g., 30 minutes, 1, 2, 4, and 6 hours) post-treatment.

Possible Cause 3: Cell Line Resistance.

Solution: Some cell lines may have intrinsic or acquired resistance to PI3Kβ inhibition.

This can be due to compensatory activation of other signaling pathways, such as the

PI3Kα or MAPK pathways.[13][14] Consider performing a broader pathway analysis (e.g.,

Western blotting for p-ERK) to investigate potential resistance mechanisms.

Possible Cause 4: Reagent Quality.

Solution: Ensure the AZD8186 compound is properly stored and handled to maintain its

activity. Prepare fresh stock solutions in DMSO and store them at -20°C or -80°C.[15][16]

Problem 2: I see inhibition of AKT phosphorylation, but no significant change in glucose uptake.

Possible Cause 1: Redundant Glucose Uptake Mechanisms.

Solution: Cancer cells can utilize multiple glucose transporters (GLUTs). While PI3K/AKT

signaling is a major regulator of GLUT1, other pathways may compensate. Consider

investigating the expression of different GLUT isoforms in your cell line.

Possible Cause 2: Insufficient Treatment Duration for Metabolic Effects.

Solution: Changes in metabolic phenotypes, such as glucose uptake, may take longer to

manifest than signaling pathway inhibition. Extend the AZD8186 treatment duration (e.g.,

24, 48, 72 hours) before performing the glucose uptake assay.

Possible Cause 3: Assay Sensitivity.

Solution: Ensure your glucose uptake assay is sensitive enough to detect modest

changes. Optimize the assay conditions, such as the concentration of the fluorescent

glucose analog (e.g., 2-NBDG) and the incubation time.

Problem 3: My results from the Seahorse Glycolysis Stress Test are inconsistent.
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Possible Cause 1: Suboptimal Cell Seeding Density.

Solution: The number of cells seeded per well is critical for obtaining reproducible

Seahorse data. Perform a cell titration experiment to determine the optimal seeding

density for your cell line that results in a basal ECAR (extracellular acidification rate) within

the recommended range for the instrument.

Possible Cause 2: Inconsistent Cell Health.

Solution: Ensure your cells are healthy and in the logarithmic growth phase before seeding

them for the assay. Avoid using cells that are over-confluent or have been in culture for too

many passages.

Possible Cause 3: Incorrect Reagent Concentrations.

Solution: The concentrations of glucose, oligomycin, and 2-deoxyglucose (2-DG) in the

Glycolysis Stress Test are critical. Prepare fresh reagent stocks and carefully calculate the

final concentrations for each injection port.

Data Presentation
Table 1: Effect of AZD8186 on PI3K/AKT/mTOR Pathway Biomarkers in PTEN-null Cancer

Cells

Cell Line Treatment
p-AKT (S473)
(% of Control)

p-S6
(S240/244) (%
of Control)

Reference

HCC70
250 nM

AZD8186 (24h)
~20% ~30% [3]

PC3
250 nM

AZD8186 (24h)
~15% ~25% [3]

LNCaP
250 nM

AZD8186 (24h)
~25% ~40% [3]

Table 2: Impact of AZD8186 on Glucose Metabolism Parameters
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Cell Line Treatment
Glucose
Uptake (%
of Control)

Glycolysis
Rate
(ECAR) (%
of Control)

Lactate
Production
(% of
Control)

Reference

PTEN-null

models
AZD8186 Decreased Decreased Decreased [3][6][9]

Experimental Protocols
Glucose Uptake Assay (using 2-NBDG)
Materials:

Cancer cells of interest

Complete culture medium

Glucose-free DMEM or PBS

AZD8186 (stock solution in DMSO)

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

Flow cytometer or fluorescence plate reader

Procedure:

Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of

the assay.

Allow cells to adhere and grow overnight.

The next day, treat the cells with the desired concentrations of AZD8186 or vehicle control

(DMSO) in complete culture medium for the desired duration (e.g., 24 hours).

One hour prior to the assay, wash the cells twice with warm, glucose-free DMEM or PBS to

remove any residual glucose.
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Incubate the cells in glucose-free DMEM containing the same concentrations of AZD8186 or

vehicle for 1 hour at 37°C.[4]

Add 2-NBDG to each well at a final concentration of 50-100 µM.[13]

Incubate for 30-60 minutes at 37°C.[13]

To stop the uptake, remove the 2-NBDG containing medium and wash the cells three times

with ice-cold PBS.

For flow cytometry analysis, detach the cells using trypsin, resuspend in ice-cold PBS, and

analyze on a flow cytometer using the FITC channel.

For plate reader analysis, lyse the cells in a suitable buffer and measure the fluorescence

(Excitation/Emission ~485/535 nm).

Normalize the fluorescence intensity to the protein concentration of each sample.

Lactate Production Assay
Materials:

Cancer cells of interest

Complete culture medium

AZD8186 (stock solution in DMSO)

Lactate assay kit (colorimetric or fluorometric)

96-well plate

Procedure:

Seed cells in a 96-well plate at an appropriate density.

Allow cells to adhere overnight.
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Replace the medium with fresh complete culture medium containing various concentrations

of AZD8186 or vehicle control.

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

At the end of the incubation, carefully collect a small aliquot (e.g., 10-20 µL) of the culture

medium from each well. Be careful not to disturb the cells.

Perform the lactate assay on the collected medium according to the manufacturer's protocol.

[17][18] This typically involves mixing the medium with a reaction mix and measuring the

absorbance or fluorescence after a specific incubation time.

Create a standard curve using the provided lactate standard to determine the lactate

concentration in each sample.

Normalize the lactate concentration to the cell number or total protein content in each well.

Western Blotting for PI3K/AKT/mTOR Pathway Proteins
Materials:

Cancer cells of interest

Complete culture medium

AZD8186 (stock solution in DMSO)

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-p-AKT (S473), anti-total AKT, anti-p-S6 (S240/244), anti-total

S6, anti-GAPDH or β-actin)

HRP-conjugated secondary antibodies

ECL Western blotting detection reagents

Procedure:

Seed cells in a multi-well plate and allow them to adhere.
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Treat cells with AZD8186 or vehicle control for the desired time points.

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

Determine the protein concentration of each lysate using a BCA or Bradford assay.

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Visualize the protein bands using an ECL detection system.

Quantify the band intensities using image analysis software and normalize the

phosphorylated protein levels to the total protein levels.

Mandatory Visualizations
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Caption: AZD8186 inhibits PI3Kβ, blocking the PI3K/AKT/mTOR pathway and glucose

metabolism.
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Caption: Experimental workflow for assessing the impact of AZD8186 on glucose metabolism.
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Caption: A logical troubleshooting guide for AZD8186 experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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